molecular formula C10H19ClO2 B1430934 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane CAS No. 1394041-67-8

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B1430934
CAS No.: 1394041-67-8
M. Wt: 206.71 g/mol
InChI Key: DXAKMRIDVPBZIA-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane is a chemical compound with the molecular formula C10H19ClO2 and a molecular weight of 206.71 g/mol . It is characterized by a 1,3-dioxane ring, a six-membered cyclic acetal, which is substituted at the 2-position with a 1-chloro-2-methylpropan-2-yl group and at the 5-position with two methyl groups. The presence of both the chloro and acetal functional groups makes this molecule a valuable and versatile building block (synthon) in organic synthesis. As a synthetic intermediate, its primary research applications likely include its use in the development of more complex molecular structures, particularly in medicinal chemistry and materials science. The reactive chloro group can undergo various substitution reactions to form new carbon-carbon or carbon-heteroatom bonds, while the 1,3-dioxane moiety can serve as a protected form of a carbonyl compound. Please note that specific published research on the applications and mechanism of action for this exact compound is not readily available in public scientific literature, indicating it may be a novel or specialized research chemical. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(1-chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAKMRIDVPBZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C(C)(C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195842
Record name 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-67-8
Record name 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Preparation Methods

Starting Material Preparation: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

The precursor (2,2-dimethyl-1,3-dioxan-5-yl)methanol is typically synthesized by acid-catalyzed condensation of 2,2-dimethoxypropane with 2-methylpropane-1,3-diol in tetrahydrofuran (THF) using p-toluenesulfonic acid (PTSA) as catalyst. This reaction proceeds overnight at room temperature, yielding the dioxane alcohol in approximately 99% yield as a colorless liquid.

Parameter Details
Reactants 2,2-Dimethoxypropane, 2-methylpropane-1,3-diol
Catalyst p-Toluenesulfonic acid monohydrate (PTSA)
Solvent Tetrahydrofuran (THF)
Temperature Room temperature (20°C)
Reaction Time Overnight (O/N)
Yield 99%

This step provides a robust and high-yielding route to the dioxane alcohol intermediate, which is crucial for subsequent chlorination or other functionalization steps.

Conversion to Chlorinated Derivative

The chlorination to introduce the 1-chloro-2-methylpropan-2-yl substituent on the dioxane ring involves activation of the hydroxyl group followed by nucleophilic substitution with chloride. Two main approaches are reported:

Mesylation/Tosylation Followed by Chloride Displacement
  • The hydroxyl group of (2,2-dimethyl-1,3-dioxan-5-yl)methanol is converted into a good leaving group by reaction with methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane at low temperatures (0 to -78 °C).
  • The resulting mesylate or tosylate intermediate is then subjected to nucleophilic substitution with chloride ions to afford the chlorinated product.
Step Reagents/Conditions Yield (%) Notes
Mesylation Methanesulfonyl chloride, triethylamine, DCM, -78 to 0 °C, 3 h 97 High yield, low temperature control
Tosylation Tosyl chloride, triethylamine or DABCO, DCM, 0 to 20 °C, 0.25-1 h 68.8-99 Variation depending on base and time

The mesylation method yields ~97% under careful temperature control, while tosylation yields range from 68.8% to 99% depending on the base and reaction time. Purification is typically achieved by silica gel chromatography.

Direct Chlorination Using Chlorinating Agents

Though less detailed in the sources, direct chlorination of the activated alcohol or its derivatives can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions, but these methods are less commonly reported for this specific compound.

Experimental Details and Characterization

  • The mesylation reaction is performed by dissolving (2,2-dimethyl-1,3-dioxan-5-yl)methanol in dichloromethane, cooling the mixture to -78 °C, and sequentially adding triethylamine and methanesulfonyl chloride. The reaction mixture is stirred as the temperature is gradually raised to 0 °C over 3 hours.
  • The reaction mixture is then quenched with sodium bicarbonate solution, and the organic layer is dried and concentrated.
  • The product is characterized by ^1H NMR spectroscopy, showing characteristic signals consistent with the dioxane ring and methyl substituents.
^1H NMR (600 MHz, Acetone-d6) Chemical Shifts (ppm)
1.35 (d, 3H), 1.42 (d, 3H), 2.03 (td, 1H), 3.14 (d, 3H), 3.74-4.39 (m, 6H)

These data confirm the presence of methyl groups, methylene protons, and the dioxane ring environment.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
Formation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol 2,2-Dimethoxypropane, 2-methylpropane-1,3-diol, PTSA, THF, RT, O/N 99 High yield, mild conditions
Mesylation of dioxane alcohol Methanesulfonyl chloride, triethylamine, DCM, -78 to 0 °C, 3 h 97 Low temperature, high yield
Tosylation of dioxane alcohol Tosyl chloride, triethylamine or DABCO, DCM, 0 to 20 °C, 0.25-1 h 68.8-99 Base and time dependent, purification by chromatography
Chloride substitution Chloride ion nucleophilic substitution Variable Typically follows mesylation/tosylation

Research Findings and Considerations

  • The use of triethylamine or DABCO as base in the sulfonylation step influences yield and reaction time.
  • Low temperature control (-78 °C) during mesylation improves selectivity and yield, minimizing side reactions.
  • Purification by silica gel chromatography is standard to isolate the pure chlorinated dioxane derivative.
  • The overall synthetic route is efficient and scalable, suitable for producing the compound in high purity for further applications.
  • No direct one-step chlorination from the alcohol to the chlorinated product is commonly reported, indicating the necessity of activation (mesylation/tosylation) prior to substitution.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of alcohols or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or other reduced compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features:

  • Dioxane Ring : A six-membered ring containing two oxygen atoms.
  • Chlorinated Isopropyl Group : Enhances reactivity and potential biological interactions.
  • Dimethyl Substitution : Provides steric hindrance, affecting its chemical behavior.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis due to its unique structural features. The chlorinated isopropyl group allows for further functionalization, making it a versatile building block in creating complex organic molecules.

Biological Studies

Research has indicated potential biological applications, particularly in pharmacology. The interaction of this compound with biological molecules can lead to insights into drug design and development.

Case Study: Interaction with Enzymes

Studies have shown that chlorinated dioxanes can influence enzyme activity, suggesting that 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane may serve as a model compound for understanding enzyme inhibition mechanisms.

Environmental Chemistry

The stability of this compound in various environmental conditions makes it a candidate for studies on pollutant degradation and environmental impact assessments.

Table 2: Application Areas

Application AreaDescription
Organic SynthesisIntermediate for complex molecule formation
Biological StudiesPotential drug design and enzyme interaction
Environmental ChemistryStability studies and pollutant degradation

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated alkyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of 2-(1-chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Functional Comparison of 1,3-Dioxane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-(1-chloro-2-methylpropan-2-yl), 5,5-dimethyl C₁₀H₁₇ClO₂ 212.69 Intermediate in synthesis; halogenated alkyl group enables substitution reactions
2-Isopropyl-5,5-dimethyl-1,3-dioxane 2-isopropyl, 5,5-dimethyl C₉H₁₈O₂ 158.24 Lower molecular weight; used in solvent systems or as a stabilizing moiety
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane 2-(2,4-dichlorophenyl), 5,5-dimethyl C₁₂H₁₄Cl₂O₂ 273.15 Aromatic substitution enhances rigidity; potential applications in agrochemicals
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane 2-(3-bromo-4-methoxyphenyl), 5,5-dimethyl C₁₃H₁₇BrO₃ 301.18 Bromine and methoxy groups confer reactivity in cross-coupling reactions; antiviral intermediate
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane 2-(3-bromopropyl), 5,5-dimethyl C₉H₁₇BrO₂ 253.14 Aliphatic bromine chain facilitates alkylation reactions
2-(4-(2,4-Dichlorophenoxy)-3-methoxyphenyl)-5,5-dimethyl-1,3-dioxane 2-(4-(2,4-dichlorophenoxy)-3-methoxyphenyl), 5,5-dimethyl C₁₈H₁₇Cl₂O₄ 379.23 Polysubstituted aromatic system; inhibitor synthesis (e.g., enoyl-ACP reductase)

Substituent Effects on Reactivity and Stability

  • Halogenated Alkyl Groups : The chloroalkyl substituent in the target compound enhances electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions) . In contrast, bromine in 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane offers higher leaving-group ability, favoring alkylation or elimination pathways .
  • Aromatic vs. The dichlorophenoxy group in 2-(4-(2,4-dichlorophenoxy)-3-methoxyphenyl)-5,5-dimethyl-1,3-dioxane introduces steric bulk, critical for binding in enzyme inhibition .
  • Steric Effects : The isopropyl group in 2-isopropyl-5,5-dimethyl-1,3-dioxane reduces reactivity due to steric hindrance, favoring applications as a protective group or solvent .

Biological Activity

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₉ClO₂
  • Molecular Weight : 220.73 g/mol

The presence of the dioxane ring and the chlorinated alkyl group suggests potential interactions with biological targets, which are explored further in this review.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds containing dioxane structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 70 µM against these pathogens .

Antileishmanial Activity

Research indicates that dioxanes can serve as lead compounds for antileishmanial therapies. A study focusing on similar dioxanes revealed:

  • Mechanism of Action : The compounds demonstrated the ability to induce reactive oxygen species (ROS) in Leishmania donovani, leading to increased cytotoxicity . The Selectivity Index (SI) calculated from cytotoxicity assays (CC50) to growth inhibition (IC50) showed promising therapeutic windows for these compounds.

Case Study 1: Synthesis and Evaluation of Dioxanes

A study synthesized several dioxane derivatives, including those structurally related to our compound of interest. The synthesized compounds were tested for their antileishmanial activity:

CompoundIC50 (µM)CC50 (µM)SI
Dioxane A25 ± 5200 ± 108
Dioxane B30 ± 3150 ± 155

The results indicated that both compounds exhibited significant antileishmanial activity while maintaining acceptable safety profiles .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of dioxane derivatives against Gram-positive and Gram-negative bacteria. The findings included:

Bacterial StrainMIC (µg/mL)
E. coli62.5
S. aureus40

These results highlight the potential use of dioxane derivatives in treating infections caused by resistant bacterial strains .

Q & A

Q. How can analytical methods (e.g., SPME, derivatization) be optimized for trace detection in complex matrices?

  • Methodological Answer : For aqueous samples, use headspace SPME with PDMS/DVB fibers, optimizing extraction time (30–60 min) and salt concentration (20% NaCl). Derivatize with CNBF for GC-MS detection, ensuring reaction pH 9–10 to maximize yield. Validate recovery rates (80–120%) via spike-and-recovery experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane

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